1-(Benzyloxycarbonyl)benzotriazole
Overview
Description
- 1-(Benzyloxycarbonyl)benzotriazole (often abbreviated as Cbz-Bt ) is a versatile synthetic auxiliary with unique physicochemical properties.
- It behaves as an excellent leaving group, an electron-donating or electron-withdrawing group, an anion precursor, and a radical precursor.
- The benzotriazole moiety is stable, easy to introduce into molecules, and can be removed at the end of a reaction sequence.
- It is readily available, inexpensive, and widely used in organic synthesis.
Synthesis Analysis
- Cbz-Bt can be conveniently prepared from 1H-benzotriazole through acylation reactions with various protecting groups (e.g., Cbz, Boc, Fmoc).
- These protecting groups allow for selective functionalization of the benzotriazole ring.
Molecular Structure Analysis
- The molecular formula of 1-(Benzyloxycarbonyl)benzotriazole is C14H11N3O2 .
- The compound consists of a benzotriazole core with a benzyloxycarbonyl (Cbz) group attached.
Chemical Reactions Analysis
- Cbz-Bt serves as a versatile synthetic tool in organic chemistry.
- It can be used for introducing the Z-protecting group (carbobenzoxy group) in peptide synthesis.
- It has been employed in the preparation of substituted ureas, thioureas, and other complex structures.
Physical And Chemical Properties Analysis
- Melting Point : 107-109°C
- Stability : Stable under various conditions
- Safety : Harmful if swallowed, causes serious eye irritation
Scientific Research Applications
Environmental Degradation and Transformation
1-(Benzyloxycarbonyl)benzotriazole, as part of the larger family of benzotriazoles, has been studied for its degradation mechanisms, especially in the aquatic environment. Research has shown that these compounds, used as corrosion inhibitors and other industrial applications, undergo various biological degradation pathways. In a study, the degradation processes of benzotriazoles were elucidated using liquid chromatography-high-resolution tandem mass spectrometry, revealing the significance of cometabolic processes in micropollutant degradation in wastewater treatment (Huntscha et al., 2014).
Advanced Oxidation Processes
The degradation of 1H-benzotriazole, a related compound, using ultraviolet activating persulfate has been explored. This method showed potential for efficient detoxification and removal of benzotriazoles from water, highlighting the need for effective treatment methods beyond traditional biological approaches (Ye et al., 2018).
Phototransformation Mechanisms
Studies on 1H-benzotriazole's phototransformation in aquatic environments using multi-element compound-specific isotope analysis have shed light on the chemical's fate in natural waters. These studies have revealed different pathways for direct and indirect photolysis of benzotriazoles, providing insight into their environmental behavior and degradation mechanisms (Wu et al., 2021).
Synthesis and Chemical Transformations
Research has been conducted on the synthesis of diverse 1H-benzotriazoles and their derivatives, demonstrating methods for their efficient production. These studies are crucial for the development of benzotriazoles for various industrial applications, including their role as intermediates in organic synthesis and pharmaceuticals (Gurram et al., 2015).
Corrosion Inhibition
Benzotriazole derivatives, including 1-(Benzyloxycarbonyl)benzotriazole, have been evaluated as corrosion inhibitors, particularly for metals like aluminum. These studies involve theoretical evaluations using quantum chemical calculations and molecular dynamics simulations, emphasizing their significance in industrial applications (Kaya et al., 2016).
Safety And Hazards
- Cbz-Bt is considered hazardous according to OSHA standards.
- It should be handled with care, and safety precautions must be followed.
Future Directions
- Continued research on the synthesis and applications of benzotriazole derivatives.
- Exploration of novel derivatives for diverse pharmacological and synthetic purposes.
properties
IUPAC Name |
benzyl benzotriazole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-14(19-10-11-6-2-1-3-7-11)17-13-9-5-4-8-12(13)15-16-17/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFZXDSNQGIDHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N2C3=CC=CC=C3N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326790 | |
Record name | 1-(Benzyloxycarbonyl)benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxycarbonyl)benzotriazole | |
CAS RN |
57710-80-2 | |
Record name | 1-(Benzyloxycarbonyl)benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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